2-(Trifluoromethyl)quinoline-4-carboxylic acid

Description

BenchChem offers high-quality 2-(Trifluoromethyl)quinoline-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Trifluoromethyl)quinoline-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(trifluoromethyl)quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F3NO2/c12-11(13,14)9-5-7(10(16)17)6-3-1-2-4-8(6)15-9/h1-5H,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHRSRGUVJGTOBA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C(F)(F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60429511 |

Source

|

| Record name | 2-(trifluoromethyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60429511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18706-39-3 |

Source

|

| Record name | 2-(Trifluoromethyl)-4-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18706-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(trifluoromethyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60429511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Trifluoromethyl)quinoline-4-carboxylic Acid: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Trifluoromethyl)quinoline-4-carboxylic acid, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. We delve into its core chemical structure, physicochemical properties, and spectroscopic signatures. A detailed examination of its synthesis via the Pfitzinger reaction is presented, including a step-by-step experimental protocol and mechanistic insights. Furthermore, this guide explores the compound's critical role as a versatile building block in drug discovery, highlighting the influence of the trifluoromethyl group on biological activity and showcasing its application in the development of novel therapeutic agents.

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including antimalarial, antibacterial, and anticancer properties.[1][2][3][4] The introduction of a trifluoromethyl (-CF3) group into organic molecules is a well-established strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity.[5] Consequently, 2-(Trifluoromethyl)quinoline-4-carboxylic acid (TFMQCA) emerges as a molecule of considerable importance, merging the robust biological profile of the quinoline core with the advantageous properties imparted by the -CF3 group. This guide serves as a technical resource for researchers leveraging this powerful scaffold in their scientific endeavors.

Part 1: Molecular Structure and Physicochemical Characterization

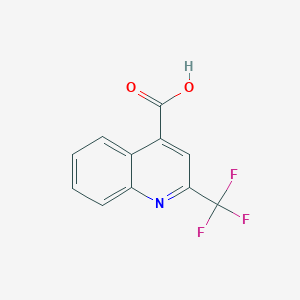

2-(Trifluoromethyl)quinoline-4-carboxylic acid is characterized by a bicyclic quinoline ring system with a trifluoromethyl group at the C2 position and a carboxylic acid group at the C4 position.[5] This specific arrangement of functional groups dictates its chemical reactivity and physical properties.

Chemical Structure Diagram

Caption: Chemical structure of 2-(Trifluoromethyl)quinoline-4-carboxylic acid.

Physicochemical Properties

A summary of the key physicochemical properties of TFMQCA is provided below. These parameters are crucial for predicting its behavior in biological systems and for designing experimental conditions.

| Property | Value | Reference |

| CAS Number | 18706-39-3 | [5][6] |

| Molecular Formula | C₁₁H₆F₃NO₂ | [5][7] |

| Molecular Weight | 241.17 g/mol | [5][7] |

| IUPAC Name | 2-(trifluoromethyl)quinoline-4-carboxylic acid | [5] |

| SMILES | C1=CC=C2C(=C1)C(=CC(=N2)C(F)(F)F)C(=O)O | [5] |

| Melting Point | Not specified, but related compounds melt >260 °C | [8] |

| Solubility | Soluble in various organic solvents | [5] |

Spectroscopic Analysis

While a detailed experimental spectrum is not provided in the search results, the expected spectroscopic signatures can be inferred from the structure and data on related compounds:

-

¹H NMR: Aromatic protons on the quinoline ring would appear in the downfield region (δ 7-9 ppm). The carboxylic acid proton would be a broad singlet, typically >10 ppm.

-

¹³C NMR: Signals for the aromatic carbons, the carboxylic acid carbon (~165-185 ppm), and the carbon of the trifluoromethyl group (a quartet due to C-F coupling) would be characteristic.

-

¹⁹F NMR: A singlet corresponding to the three equivalent fluorine atoms of the -CF3 group would be a key identifier.

-

IR Spectroscopy: Characteristic peaks would include a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), a C=O stretch (~1700 cm⁻¹), and C-F stretching vibrations (~1100-1300 cm⁻¹).

-

Mass Spectrometry: The molecular ion peak [M]⁺ would be observed. Key fragmentation pathways would involve the loss of the carboxyl group (-COOH, 45 Da) and potentially CO₂ (44 Da).[9]

Part 2: Synthesis and Reaction Mechanisms

The most common and versatile method for synthesizing quinoline-4-carboxylic acids is the Pfitzinger reaction .[3][10][11] This reaction involves the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group, in the presence of a strong base.[3][10] For the synthesis of TFMQCA, a trifluoromethyl ketone is used as the carbonyl partner.[5]

Reaction Mechanism: Pfitzinger Reaction

The mechanism proceeds through several key steps:[10][11]

-

Ring Opening: The base (e.g., potassium hydroxide) catalyzes the hydrolysis of the amide bond in isatin, opening the five-membered ring to form a keto-acid intermediate (potassium isatinate).[10][11]

-

Condensation: The keto-acid intermediate then reacts with the trifluoromethyl ketone. The aniline nitrogen of the intermediate attacks the carbonyl carbon of the ketone to form an imine after dehydration.[5][10]

-

Tautomerization & Cyclization: The imine tautomerizes to the more stable enamine form.[11] This is followed by an intramolecular cyclization where the enamine attacks the ketone carbonyl of the original isatin fragment.

-

Dehydration/Aromatization: A final dehydration step leads to the formation of the aromatic quinoline ring, yielding the final 2-(trifluoromethyl)quinoline-4-carboxylic acid product.[10]

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of TFMQCA via the Pfitzinger reaction.

Detailed Experimental Protocol

The following is a representative protocol adapted from the synthesis of a structurally similar compound, 2,8-bis-(trifluoromethyl)-quinoline-4-carboxylic acid.[12] This protocol should be adapted and optimized for safety and yield by a qualified chemist.

-

Preparation: In a suitable pressure vessel (autoclave), combine 7-trifluoromethylisatin (1 part by weight), 1,1,1-trifluoroacetone (0.63 parts by weight), sodium hydroxide (0.20 parts by weight), and water (2.3 parts by volume).

-

Reaction: Seal the autoclave and heat the mixture to 110°C for 8 hours with stirring.

-

Workup: After cooling the reaction mixture to room temperature, transfer it to a beaker. While stirring, slowly add 2 N hydrochloric acid until the pH of the solution reaches approximately 2.7. A precipitate will form.

-

Isolation: Collect the precipitate by vacuum filtration.

-

Purification: Wash the collected solid with water to remove residual salts.

-

Drying: Dry the purified product in a vacuum oven at 70°C to obtain the final 2-(trifluoromethyl)quinoline-4-carboxylic acid.

Causality Note: The use of a strong base like NaOH or KOH is critical for the initial ring-opening of the isatin lactam, which is a key mechanistic step.[10][13] The final acidification is necessary to protonate the carboxylate salt, causing the desired carboxylic acid to precipitate out of the aqueous solution.[12]

Part 3: Applications in Drug Discovery and Materials Science

The TFMQCA scaffold is a valuable starting point for the development of new chemical entities due to its unique combination of a biologically active quinoline core and a property-enhancing trifluoromethyl group.[5]

Role in Medicinal Chemistry

Quinoline-4-carboxylic acids and their derivatives are known to possess a wide spectrum of biological activities.[1][2][4][14] The presence of the trifluoromethyl group can further enhance these properties.

-

Anticancer Activity: Some quinoline derivatives have shown potential as anticancer agents, possibly by interfering with cellular pathways involved in tumor growth.[5][14] The TFMQCA core has been explored as a "cap" group in the design of novel Histone Deacetylase (HDAC) inhibitors, which are a promising class of cancer therapeutics.[15][16]

-

Anti-inflammatory and Antimicrobial Properties: The quinoline nucleus is a well-established pharmacophore in anti-inflammatory and antimicrobial drug discovery.[2][5][14] Derivatives of TFMQCA are investigated for these properties, building on the known efficacy of related structures.[5]

-

Antimalarial Activity: The quinoline core is famously found in antimalarial drugs like chloroquine. New derivatives of quinoline-4-carboxylic acid continue to be synthesized and tested for their antiplasmodial activity against resistant strains of Plasmodium falciparum.[17]

-

Neurodegenerative Disorders: The unique electronic properties of TFMQCA make it an attractive scaffold for developing drugs targeting diseases of the central nervous system.[5]

Structure-Activity Relationship (SAR) Insights

The carboxylic acid at the C4 position is often a critical feature for biological activity, as it can form key hydrogen bonds or salt bridges with target proteins, such as in the case of dihydroorotate dehydrogenase (DHODH) inhibitors.[18] The 2-position substituent, in this case, the -CF3 group, occupies a hydrophobic pocket in many enzyme active sites.[18] The electron-withdrawing nature of the -CF3 group also modulates the pKa of the quinoline nitrogen, influencing its interaction potential. By modifying the carboxylic acid to an amide or ester, or by adding substituents to the benzene portion of the quinoline ring, researchers can fine-tune the molecule's potency, selectivity, and pharmacokinetic properties.[15][16]

Applications in Materials Science

Beyond medicine, the rigid, planar structure and potential for functionalization make TFMQCA and its derivatives interesting candidates for the development of novel organic materials, such as those used in organic light-emitting diodes (OLEDs) and liquid crystals.[5]

Conclusion

2-(Trifluoromethyl)quinoline-4-carboxylic acid is a fundamentally important heterocyclic compound with a robust chemical profile. Its synthesis is readily achievable through established methods like the Pfitzinger reaction, providing a reliable source of this valuable building block. The strategic placement of the trifluoromethyl and carboxylic acid groups on the quinoline scaffold provides a powerful platform for the rational design of new molecules in drug discovery and materials science. As research continues to uncover the full potential of fluorinated organic compounds, the utility and application of TFMQCA are poised to expand, offering exciting new avenues for scientific innovation.

References

-

PrepChem. (n.d.). Synthesis of 2,8-Bis-(trifluoromethyl)-quinoline-4-carboxylic acid. [Link]

-

Human Metabolome Database. (2013, July 4). Showing metabocard for 2,8-bis-Trifluoromethyl-4-quinoline carboxylic acid (HMDB0060726). [Link]

-

PubChemLite. (n.d.). 2-[4-(trifluoromethyl)phenyl]quinoline-4-carboxylic acid (C17H10F3NO2). [Link]

-

PrepChem. (n.d.). Synthesis of 2-trifluoromethyl-4-hydroxy-3-quinoline-carboxylic acid. [Link]

-

LookChem. (n.d.). Cas 1744-98-5, Acridine, 9-chloro-2-methoxy-6-nitro-. [Link]

-

Wikipedia. (n.d.). Pfitzinger reaction. [Link]

-

PubMed. (n.d.). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. [Link]

-

Ascendex Scientific, LLC. (n.d.). 2-(trifluoromethyl)quinoline-4-carboxylic acid. [Link]

-

ResearchGate. (2017, March 19). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. [Link]

-

Frontiers. (2022, July 13). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. [Link]

-

National Institutes of Health. (2022, July 14). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. [Link]

-

ResearchGate. (2025, August 8). Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. [Link]

-

PubMed. (n.d.). New derivatives of quinoline-4-carboxylic acid with antiplasmodial activity. [Link]

-

Scientific Research Publishing. (2015). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. [Link]

-

National Institutes of Health. (n.d.). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. [Link]

-

ResearchGate. (n.d.). The Pfitzinger Reaction. (Review). [Link]

-

PubChem. (n.d.). CID 159966550 | C20H14N2O4. [Link]

-

JOCPR. (n.d.). Application of pfitzinger reaction in. [Link]

-

Chemical Papers. (n.d.). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. [Link]

-

PubChem. (n.d.). 2-(4-Fluorophenyl)quinoline-4-carboxylic acid | C16H10FNO2 | CID 723163. [Link]

-

MDPI. (n.d.). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. [Link]

-

National Institutes of Health. (n.d.). Riluzole | C8H5F3N2OS | CID 5070. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. jocpr.com [jocpr.com]

- 5. Buy 2-(Trifluoromethyl)quinoline-4-carboxylic acid | 18706-39-3 [smolecule.com]

- 6. 2-(trifluoromethyl)quinoline-4-carboxylic acid – Ascendex Scientific, LLC [ascendexllc.com]

- 7. 2-(TRIFLUOROMETHYL)QUINOLINE-4-CARBOXYLIC ACID [m.chemicalbook.com]

- 8. prepchem.com [prepchem.com]

- 9. chempap.org [chempap.org]

- 10. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. prepchem.com [prepchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]

- 16. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. New derivatives of quinoline-4-carboxylic acid with antiplasmodial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of 2-(Trifluoromethyl)quinoline-4-carboxylic acid

An In-Depth Technical Guide to 2-(Trifluoromethyl)quinoline-4-carboxylic Acid

Prepared by: Gemini, Senior Application Scientist

Foreword: The Strategic Importance of Fluorinated Quinolines

The strategic incorporation of fluorine into pharmacologically active scaffolds is a cornerstone of modern medicinal chemistry. The trifluoromethyl group, in particular, is prized for its ability to modulate a molecule's electronic properties, lipophilicity, and metabolic stability. When appended to a privileged heterocycle like quinoline, which is the core of numerous therapeutic agents, the resulting structure becomes a highly valuable building block for drug discovery. This guide provides a detailed examination of 2-(Trifluoromethyl)quinoline-4-carboxylic acid, a compound that marries the biological relevance of the quinoline-4-carboxylic acid core with the advantageous physicochemical properties imparted by the trifluoromethyl substituent. For researchers in drug development and materials science, a thorough understanding of this molecule's properties is paramount for its effective application.

Core Molecular Profile and Physicochemical Properties

2-(Trifluoromethyl)quinoline-4-carboxylic acid is a solid organic compound featuring a quinoline bicyclic system.[1] A trifluoromethyl group (-CF₃) is attached at the C-2 position, and a carboxylic acid group (-COOH) is at the C-4 position.[1] This unique substitution pattern significantly influences its chemical behavior and potential applications.[1]

| Property | Value | Source |

| Molecular Formula | C₁₁H₆F₃NO₂ | [1] |

| Molecular Weight | 241.17 g/mol | [1] |

| CAS Number | 18706-39-3 | [1] |

| Appearance | Off-white to pale yellow solid (typical) | General knowledge |

| Melting Point | Data not consistently available; related compounds melt >260 °C | [2] |

| XLogP3-AA (Predicted) | 2.6 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 4 | [3] |

Solubility Profile: A pH-Dependent Challenge

The solubility of 2-(Trifluoromethyl)quinoline-4-carboxylic acid is a critical parameter for its application in both biological assays and synthetic reactions. Its structure, containing a large hydrophobic quinoline system and a lipophilic -CF₃ group, suggests poor solubility in aqueous media. However, the presence of the ionizable carboxylic acid group makes its solubility highly dependent on pH.[4]

In neutral or acidic water, the compound exists predominantly in its non-ionized, less soluble form. As the pH increases above the pKa of the carboxylic acid, it deprotonates to form the more polar and significantly more soluble carboxylate anion.[5] For many in vitro experiments, creating a high-concentration stock solution in an organic solvent like DMSO is a common practice.[5]

Experimental Protocol: Determining Aqueous Solubility via the Shake-Flask Method

This protocol outlines a standardized method to quantify the pH-dependent aqueous solubility.

-

Preparation of Buffered Solutions: Prepare a series of buffers at various pH values (e.g., pH 2, 4, 6, 7.4, 8, 10).

-

Compound Addition: Add an excess amount of 2-(Trifluoromethyl)quinoline-4-carboxylic acid to a known volume of each buffered solution in separate, sealed vials. The excess solid should be clearly visible.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples to pellet the undissolved solid.

-

Quantification: Carefully extract an aliquot from the clear supernatant. Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: Plot the measured solubility (e.g., in µg/mL or µM) against the pH of the buffer.

Caption: Workflow for pKa determination via NMR titration.

Synthesis and Reactivity

-

Synthesis: Quinoline-4-carboxylic acids are commonly synthesized via multicomponent reactions. The Doebner reaction, which combines an aniline, an aldehyde, and pyruvic acid, is a classic method. [6][7]Another prominent route is the Pfitzinger reaction, involving the condensation of isatin with a carbonyl compound. [8]These methods can be adapted for the synthesis of this specific trifluoromethyl derivative.

-

Reactivity of the Carboxylic Acid: The -COOH group can undergo standard transformations, such as:

-

Amidation: Reaction with amines in the presence of coupling agents (e.g., HATU, EDC) to form amides. This is a crucial reaction for building libraries of drug candidates.

-

Esterification: Reaction with alcohols under acidic conditions to form esters.

-

-

Reactivity of the Quinoline Ring: The ring is generally stable but can undergo electrophilic substitution, although the electron-withdrawing substituents make it less reactive than benzene.

Caption: Synthesis and primary reactivity pathways.

Spectral Data Interpretation

Spectroscopic analysis is essential for the structural confirmation and purity assessment of the title compound.

-

¹H NMR Spectroscopy: The spectrum would show a complex multiplet region for the aromatic protons on the quinoline ring system. The carboxylic acid proton would appear as a broad singlet at a very downfield chemical shift (>10 ppm), which is exchangeable with D₂O.

-

¹³C NMR Spectroscopy: Key signals would include the carbonyl carbon of the carboxylic acid (~165-175 ppm), the carbons of the quinoline ring (typically 120-150 ppm), and the carbon of the trifluoromethyl group, which would appear as a quartet due to coupling with the three fluorine atoms.

-

Infrared (IR) Spectroscopy: The IR spectrum provides functional group information. Expected characteristic peaks include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), C=C and C=N stretches in the aromatic region (~1450-1600 cm⁻¹), and strong C-F stretching bands (~1100-1300 cm⁻¹). * Mass Spectrometry (MS): Electron Impact (EI) mass spectrometry would show a molecular ion (M⁺) peak corresponding to the molecular weight (241.17). Common fragmentation patterns would involve the loss of -OH, -COOH, and potentially the -CF₃ group.

Applications in Research and Development

The unique combination of the quinoline scaffold, a carboxylic acid handle, and a trifluoromethyl group makes this compound a highly sought-after intermediate.

-

Medicinal Chemistry: It serves as a foundational structure for developing novel therapeutics. The quinoline core is a known pharmacophore with a wide range of biological activities, including anticancer and antimicrobial properties. [1][9]The carboxylic acid can act as a key binding element (e.g., forming salt bridges or hydrogen bonds with protein targets), while the -CF₃ group can enhance membrane permeability, binding affinity, and metabolic stability. [1][8][10]Derivatives are being investigated for activity against diseases like cancer and neurodegenerative disorders. [1]* Material Science: The rigid, aromatic structure suggests potential applications in the development of novel organic materials, such as those used in organic light-emitting diodes (OLEDs) or liquid crystals. [1][10]* Agricultural Chemistry: The compound is also being explored for potential use in agrochemicals, for instance, as a scaffold for new herbicides. [1][10]

Safety and Handling

Based on safety data sheets for this and structurally similar compounds, 2-(Trifluoromethyl)quinoline-4-carboxylic acid should be handled with care.

-

Hazards: It is classified as potentially harmful if swallowed and may cause severe skin burns, eye damage, and respiratory irritation. [11]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. [11][12]* Handling: Use only in a well-ventilated area or under a chemical fume hood to avoid breathing dust or vapors. [11][12]Avoid contact with skin and eyes. [11]Wash hands thoroughly after handling. * Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container. [12]

References

-

PrepChem.com. Synthesis of 2,8-Bis-(trifluoromethyl)-quinoline-4-carboxylic acid. Available from: [Link]

-

Human Metabolome Database. Showing metabocard for 2,8-bis-Trifluoromethyl-4-quinoline carboxylic acid (HMDB0060726). (2013-07-04). Available from: [Link]

-

PubChem. 2-(trifluoromethyl)quinoline-8-carboxylic Acid | C11H6F3NO2 | CID 11806774. Available from: [Link]

-

PrepChem.com. Synthesis of 2-trifluoromethyl-4-hydroxy-3-quinoline-carboxylic acid. Available from: [Link]

-

Solubility of Things. Quinoline-4-carboxylic acid | Solubility of Things. Available from: [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available from: [Link]

-

PubMed Central (PMC). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Available from: [Link]

-

ResearchGate. Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. (2017-03-19). Available from: [Link]

-

J&K Scientific. 4-(Trifluoromethyl)quinoline-2-carboxylic acid, 97% | 588702-67-4. (2007-12-03). Available from: [Link]

-

National Institutes of Health (NIH). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Available from: [Link]

-

PubMed Central (PMC). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022-07-14). Available from: [Link]

-

Solubility of Organic Compounds. (2023-08-31). Available from: [Link]

-

MDPI. Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. Available from: [Link]

-

ResearchGate. One-pot synthesis of quinoline-4-carboxylic acid derivatives in water: Ytterbium perfluorooctanoate catalyzed Doebner reaction | Request PDF. (2025-08-05). Available from: [Link]

-

ERIC. Spectroscopy Data for Undergraduate Teaching. (2023-09-11). Available from: [Link]

-

PubChemLite. 2-[4-(trifluoromethyl)phenyl]quinoline-4-carboxylic acid (C17H10F3NO2). Available from: [Link]

-

ResearchGate. (PDF) Development of Methods for the Determination of pKa Values. (2025-08-10). Available from: [Link]

-

Exploring 2-(Furan-2-yl) Quinoline-4-Carboxylic Acid: Synthesis, Characterization, Biological and Electrochemical Analaysis. Available from: [Link]

-

NTU Journal. Theoretical Calculations of pKa Values for Substituted Carboxylic Acid. (2021-12-05). Available from: [Link]

-

ResearchGate. Fig. S2 The 1 H NMR of 2-methyl quinoline-4-carboxylic acid hydrazide.. Available from: [Link]

-

YouTube. Structure Determination from Spectra (5) (H NMR, C NMR, IR) [Carboxylic Acids and Similar Benzenes]. (2021-11-12). Available from: [Link]

-

CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Available from: [Link]

-

MDPI. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Available from: [Link]

Sources

- 1. Buy 2-(Trifluoromethyl)quinoline-4-carboxylic acid | 18706-39-3 [smolecule.com]

- 2. prepchem.com [prepchem.com]

- 3. 2-(trifluoromethyl)quinoline-8-carboxylic Acid | C11H6F3NO2 | CID 11806774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. benchchem.com [benchchem.com]

- 6. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. chemimpex.com [chemimpex.com]

- 11. aksci.com [aksci.com]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

2-(Trifluoromethyl)quinoline-4-carboxylic acid CAS number 18706-39-3

An In-Depth Technical Guide to 2-(Trifluoromethyl)quinoline-4-carboxylic acid (CAS: 18706-39-3): Synthesis, Properties, and Applications

Foreword: The Strategic Value of Fluorinated Scaffolds

In the landscape of modern medicinal chemistry and materials science, the quinoline core stands out as a "privileged scaffold"—a molecular framework that consistently yields compounds with significant biological activity and desirable physical properties.[1][2] The strategic incorporation of a trifluoromethyl (-CF3) group, as seen in 2-(Trifluoromethyl)quinoline-4-carboxylic acid, further elevates its potential. The -CF3 group is a powerful modulator of a molecule's characteristics; it can enhance metabolic stability, increase lipophilicity, and alter electronic properties, often leading to improved binding affinity with biological targets.[3] This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering field-proven insights into the synthesis, properties, and applications of this versatile chemical entity.

Chapter 1: Core Molecular Profile

2-(Trifluoromethyl)quinoline-4-carboxylic acid is a synthetic organic compound notable for its rigid, heterocyclic quinoline backbone, a strongly electron-withdrawing trifluoromethyl group at the 2-position, and a reactive carboxylic acid at the 4-position.[3] This specific arrangement of functional groups dictates its chemical behavior and potential applications.

Physicochemical and Spectroscopic Data

The fundamental properties of the compound are summarized below. This data is critical for experimental design, from selecting appropriate solvents to planning purification strategies.

| Property | Value | Source(s) |

| CAS Number | 18706-39-3 | [4] |

| Molecular Formula | C₁₁H₆F₃NO₂ | [3] |

| Molecular Weight | 241.17 g/mol | [3] |

| IUPAC Name | 2-(trifluoromethyl)quinoline-4-carboxylic acid | |

| Physical Form | Solid | |

| Storage | Sealed in dry, 2-8°C |

Spectroscopic Signature: While a dedicated spectrum for this specific compound is not publicly available, its structure allows for predictable spectroscopic features based on well-established principles and data from analogous structures.[5]

-

¹H NMR: Protons on the quinoline ring system would appear in the aromatic region (typically δ 7.5-8.8 ppm). The proton at the 3-position would likely be a singlet, while the protons on the benzo-fused ring would exhibit characteristic doublet and triplet splitting patterns. The carboxylic acid proton would present as a broad singlet at a significantly downfield chemical shift (>13 ppm).

-

¹³C NMR: The spectrum would show 11 distinct carbon signals. The trifluoromethyl carbon would appear as a quartet due to C-F coupling. The carbonyl carbon of the carboxylic acid would be found significantly downfield (~165-170 ppm).

-

IR Spectroscopy: Key vibrational bands would include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and strong C-F stretching bands (~1100-1300 cm⁻¹).

-

Mass Spectrometry: The molecular ion peak [M+H]⁺ would be observed at m/z 242.037, confirming the compound's molecular weight.

Chapter 2: Synthesis Methodologies: A Strategic Overview

The synthesis of the quinoline-4-carboxylic acid core is well-established, with several named reactions providing reliable routes. The choice of method is a critical experimental decision, often dictated by the availability of starting materials and the desired substitution pattern on the final molecule.

-

Pfitzinger Reaction: This is arguably the most versatile and widely used method for this class of compounds. It involves the condensation of an isatin with a carbonyl compound that has an α-methylene group, conducted under basic conditions.[2][6] Its primary advantage is the direct formation of the 4-carboxylic acid moiety from the isatin precursor.

-

Doebner Reaction: This three-component reaction combines an aniline, an aldehyde, and pyruvic acid.[7][8] It offers a convergent approach, allowing for diversity at what will become the 2-position of the quinoline ring.

-

Friedländer Synthesis: This method involves the condensation of a 2-aminobenzaldehyde or ketone with a compound containing a reactive α-methylene group.[9][10] It is highly efficient but depends on the availability of the often complex 2-aminoaryl carbonyl starting material.

For 2-(Trifluoromethyl)quinoline-4-carboxylic acid, the Pfitzinger reaction represents a robust and logical pathway.

Detailed Protocol: Synthesis via Pfitzinger Reaction

This protocol describes the synthesis from isatin and 1,1,1-trifluoroacetone. The causality behind this choice lies in the commercial availability of both precursors and the reaction's high reliability for generating the quinoline-4-carboxylic acid scaffold.[11][12]

Core Principle: The reaction begins with the base-catalyzed ring-opening of isatin to form an isatinate salt. This intermediate then condenses with the ketone (1,1,1-trifluoroacetone) to form an imine, which subsequently undergoes an intramolecular cyclization and dehydration to yield the final aromatic product.[2]

Step-by-Step Methodology:

-

Preparation of Base Solution: In a 250 mL round-bottom flask equipped with a magnetic stirrer, prepare a 33% (w/v) solution of potassium hydroxide by carefully dissolving 10 g of KOH pellets in 30 mL of 95% ethanol. Stir until fully dissolved. Note: This dissolution is highly exothermic and should be performed with caution.

-

Isatin Ring Opening: To the stirred KOH solution, add 5.0 g of isatin. The color of the mixture will typically change from orange to a pale yellow, indicating the formation of the potassium isatinate intermediate.[2] Continue stirring at room temperature for approximately 45 minutes to ensure the reaction goes to completion.

-

Addition of Carbonyl Component: Carefully add 1.2 equivalents of 1,1,1-trifluoroacetone to the reaction mixture.

-

Reflux: Fit the flask with a reflux condenser and heat the mixture to a gentle reflux. Maintain reflux for 12-24 hours.[12] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., n-hexane:ethyl acetate, 1:2).

-

Acidification and Precipitation: After the reaction is complete (as indicated by TLC), cool the flask in an ice bath. Slowly and carefully acidify the mixture to a pH of approximately 4-5 using 2M hydrochloric acid. This step protonates the carboxylate, causing the desired product to precipitate out of the solution.

-

Isolation and Purification: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove inorganic salts. The product can be further purified by recrystallization from a suitable solvent such as an ethanol/water mixture to yield the final 2-(Trifluoromethyl)quinoline-4-carboxylic acid.

Potential in Materials Science

While less explored than its medicinal applications, the rigid and planar structure of the quinoline ring system, combined with the electronic modifications from the -CF3 group, suggests potential use in materials science. These properties are desirable for creating organic light-emitting diodes (OLEDs), liquid crystals, and specialized polymers where thermal stability and specific electronic characteristics are required. [3]

Chapter 4: Safety, Handling, and Storage

As a senior scientist, ensuring laboratory safety is paramount. Adherence to proper handling protocols is non-negotiable for mitigating risks associated with this or any chemical reagent.

Hazard Profile

The compound should be handled with the appropriate precautions as indicated by its GHS classification.

| Hazard Class | Code | Description |

| Acute Toxicity, Oral | H302 | Harmful if swallowed |

| Skin Irritation | H315 | Causes skin irritation |

| Eye Irritation | H319 | Causes serious eye irritation |

| STOT - Single Exposure | H335 | May cause respiratory irritation |

(Source:)

Self-Validating Safety Protocol

-

Engineering Controls: Always handle this compound within a certified chemical fume hood to prevent inhalation of dust or powder. Ensure the workspace is well-ventilated. [13]2. Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles that provide a complete seal around the eyes.

-

Handling: Avoid creating dust. Use appropriate tools (spatulas) for weighing and transferring the solid. In case of accidental contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention.

-

Storage: Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area designated for chemical reagents, adhering to the recommended 2-8°C temperature range. Keep it away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.

Conclusion

2-(Trifluoromethyl)quinoline-4-carboxylic acid is more than just a chemical; it is a strategic building block empowered by the proven biological relevance of the quinoline scaffold and the advantageous physicochemical properties imparted by trifluoromethylation. Its accessible synthesis via robust methods like the Pfitzinger reaction, coupled with its vast potential in developing targeted therapeutics and novel materials, ensures its continued importance in advanced research. This guide provides the foundational knowledge for scientists to harness the full potential of this versatile compound safely and effectively.

References

- (No source provided in the prompt corresponds to this number)

- McClure, B. J., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry.

-

Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

- Li, Y., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry.

-

Wang, L., et al. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules. Available at: [Link]

- Prashantha, M., et al. (2024). Exploring 2-(Furan-2-yl) Quinoline-4-Carboxylic Acid: Synthesis, Characterization, Biological and Electrochemical Analaysis. Deccan International Journal of Advanced Research in Science and Technology.

-

Human Metabolome Database. (2013). Metabocard for 2,8-bis-Trifluoromethyl-4-quinoline carboxylic acid (HMDB0060726). Available at: [Link]

-

Wikipedia. Doebner–Miller reaction. Available at: [Link]

-

Wikipedia. Combes quinoline synthesis. Available at: [Link]

-

Organic Chemistry Portal. Friedlaender Synthesis. Available at: [Link]

-

Wikipedia. Friedländer synthesis. Available at: [Link]

-

ResearchGate. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Available at: [Link]

-

Cambridge University Press & Assessment. (2012). Combes Quinoline Synthesis. Available at: [Link]

- (No source provided in the prompt corresponds to this number)

-

PubMed. (2020). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Available at: [Link]

-

IIP Series. (2022). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available at: [Link]

- (No source provided in the prompt corresponds to this number)

- (No source provided in the prompt corresponds to this number)

- (No source provided in the prompt corresponds to this number)

-

ACS Publications. (2007). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry. Available at: [Link]

- (No source provided in the prompt corresponds to this number)

-

Slideshare. (2019). Doebner-Miller reaction and applications. Available at: [Link]

-

Journal of Chemical and Pharmaceutical Research. (2012). Application of pfitzinger reaction in the synthesis of indophenazino fused quinoline-4-carboxylic acid derivatives. Available at: [Link]

-

Organic Reactions. The Friedländer Synthesis of Quinolines. Available at: [Link]

- (No source provided in the prompt corresponds to this number)

-

ResearchGate. (2012). One-pot synthesis of quinoline-4-carboxylic acid derivatives in water: Ytterbium perfluorooctanoate catalyzed Doebner reaction. Available at: [Link]

-

UI Scholars Hub. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. Available at: [Link]

- (No source provided in the prompt corresponds to this number)

-

Chemos GmbH&Co.KG. (2019). Safety Data Sheet: Fluorinated surfactants. Available at: [Link]

- (No source provided in the prompt corresponds to this number)

- (No source provided in the prompt corresponds to this number)

-

PubMed. (2014). Biological activities of quinoline derivatives. Available at: [Link]

Sources

- 1. jchr.org [jchr.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Buy 2-(Trifluoromethyl)quinoline-4-carboxylic acid | 18706-39-3 [smolecule.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. iipseries.org [iipseries.org]

- 9. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. jocpr.com [jocpr.com]

- 12. scholarhub.ui.ac.id [scholarhub.ui.ac.id]

- 13. chemos.de [chemos.de]

synthesis of 2-(Trifluoromethyl)quinoline-4-carboxylic acid

An In-Depth Technical Guide to the Synthesis of 2-(Trifluoromethyl)quinoline-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Trifluoromethyl)quinoline-4-carboxylic acid is a pivotal structural motif in medicinal chemistry, serving as a key building block for a range of pharmacologically active agents. The incorporation of the trifluoromethyl group significantly modulates the physicochemical properties of the parent quinoline scaffold, enhancing metabolic stability, lipophilicity, and receptor binding affinity. This guide provides a comprehensive technical overview of the primary synthetic routes to this valuable compound. We will delve into the mechanistic rationale, detailed experimental protocols, and comparative analysis of the most effective strategies, including the Pfitzinger and Doebner reactions. This document is designed to serve as a practical resource for chemists engaged in pharmaceutical research and development, offering field-proven insights to facilitate successful synthesis and process optimization.

Introduction: The Significance of the 2-(Trifluoromethyl)quinoline-4-carboxylic Acid Scaffold

The quinoline ring system is a privileged scaffold in drug discovery, found in numerous natural products and synthetic compounds with a wide array of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1] Specifically, the quinoline-4-carboxylic acid core is integral to many therapeutic agents.[2][3] The strategic placement of a trifluoromethyl (-CF3) group at the 2-position of this core structure offers distinct advantages in drug design. The -CF3 group is a strong electron-withdrawing group and is highly lipophilic, which can profoundly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. This substitution often leads to increased metabolic stability by blocking potential sites of oxidative metabolism and can enhance binding interactions with biological targets. Consequently, 2-(Trifluoromethyl)quinoline-4-carboxylic acid is a highly sought-after intermediate in the synthesis of novel therapeutics.[4]

Key Synthetic Strategies: A Comparative Overview

Several classical named reactions can be employed to construct the 2-(Trifluoromethyl)quinoline-4-carboxylic acid core. The choice of method often depends on the availability of starting materials, desired scale, and tolerance to specific reaction conditions. The most prominent and practical approaches are the Pfitzinger and Doebner reactions.

| Synthetic Route | Primary Reactants | Key Conditions | Advantages | Challenges |

| Pfitzinger Reaction | Isatin, 1,1,1-Trifluoroacetone | Strong base (e.g., KOH, NaOH) in a protic solvent (e.g., ethanol) | High convergence, direct formation of the target scaffold, good yields reported for analogous structures.[5] | Requires substituted isatins for substitution on the benzene ring; strongly basic conditions may not be suitable for sensitive functional groups.[1] |

| Doebner Reaction | Aniline, Pyruvic Acid, Trifluoromethyl-containing carbonyl (or variants) | Acid catalysis (Brønsted or Lewis), often requires heating.[1][6] | Three-component reaction, high versatility from commercially available anilines and aldehydes.[1] | Can suffer from low yields with electron-deficient anilines; reaction conditions can be harsh.[1][7] |

| Combes Synthesis | Aniline, Trifluoromethylated β-diketone (e.g., 1,1,1-trifluoro-2,4-pentanedione) | Acid catalysis (e.g., H₂SO₄, PPA).[8][9] | Builds the quinoline core efficiently. | Can lead to regioisomeric mixtures (2-CF₃ vs. 4-CF₃ products), with selectivity dependent on steric and electronic factors.[8] |

| Friedländer Synthesis | 2-Aminoaryl ketone, Ethyl trifluoroacetoacetate | Acid or base catalysis.[10] | Convergent route. | Limited availability of the required substituted 2-aminoaryl ketones can be a significant drawback.[11] |

Based on reliability and directness, the Pfitzinger reaction represents a premier strategy for accessing the title compound.

The Pfitzinger Reaction: A Robust and Direct Route

The Pfitzinger reaction is a powerful method for synthesizing quinoline-4-carboxylic acids from the condensation of isatin (or a substituted isatin) with a carbonyl compound containing an α-methylene group, under basic conditions.[12][13] For the , the reaction utilizes isatin and 1,1,1-trifluoroacetone.

Mechanistic Rationale

The reaction proceeds via a well-established mechanism. The trustworthiness of this protocol lies in its predictable, stepwise transformation:

-

Ring Opening: The reaction initiates with the base-catalyzed hydrolysis of the amide bond within the isatin ring, opening it to form a keto-acid intermediate (an isatinate salt).[12][14]

-

Condensation: The aniline moiety of the opened intermediate condenses with the carbonyl group of 1,1,1-trifluoroacetone to form an imine.

-

Tautomerization & Cyclization: The imine tautomerizes to the more stable enamine form. This is the critical step for ring formation, as the enamine then undergoes an intramolecular cyclizing condensation.[3]

-

Dehydration: The resulting intermediate readily dehydrates to form the stable, aromatic quinoline ring system, yielding the final product.[14]

Caption: Mechanism of the Pfitzinger Synthesis.

Detailed Experimental Protocol

This protocol is adapted from established procedures for analogous Pfitzinger reactions.[5][15]

Materials:

-

Isatin (1.0 eq)

-

1,1,1-Trifluoroacetone (1.2 eq)

-

Potassium Hydroxide (KOH) (4.0 eq)

-

Ethanol (95%)

-

Water (deionized)

-

Hydrochloric Acid (2M) or Acetic Acid

-

Diethyl ether

Procedure:

-

Preparation of the Base Solution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve potassium hydroxide in 95% ethanol (approx. 6 mL per gram of isatin) with stirring. Causality Note: The dissolution of KOH is exothermic and should be done carefully. A 30-33% w/v solution is typical.[16]

-

Isatin Ring Opening: To the stirred KOH solution, add isatin. The characteristic orange color of isatin should fade to a pale yellow as the ring opens to form the potassium isatinate. Continue stirring for 30-45 minutes at room temperature to ensure complete formation of the intermediate.[16]

-

Addition of Carbonyl Component: Add 1,1,1-trifluoroacetone to the reaction mixture.

-

Reflux: Heat the mixture to reflux and maintain for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Causality Note: The elevated temperature is necessary to drive the condensation and subsequent cyclization/dehydration steps to completion.

-

Work-up and Isolation: a. After the reaction is complete, allow the mixture to cool to room temperature. b. Reduce the solvent volume using a rotary evaporator. c. Add deionized water to the residue to dissolve the potassium salt of the product. d. Wash the aqueous solution with diethyl ether to remove any unreacted 1,1,1-trifluoroacetone and other non-polar impurities.[15] e. Cool the aqueous layer in an ice bath and carefully acidify with 2M HCl or acetic acid until the product precipitates completely (typically pH 4-5).[3]

-

Purification: a. Collect the solid precipitate by vacuum filtration. b. Wash the solid with cold water to remove inorganic salts. c. Dry the product in a vacuum oven. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

The Doebner Reaction: A Versatile Three-Component Approach

The Doebner reaction is a three-component synthesis that combines an aniline, an aldehyde, and pyruvic acid to yield a 2-substituted quinoline-4-carboxylic acid.[7][17] It is a variation of the more general Doebner-von Miller reaction.[6][18] This method's primary advantage is its modularity, allowing for wide structural diversity based on the choice of aniline and aldehyde.

Mechanistic Insights

While the precise mechanism has been a subject of discussion, it is generally accepted to proceed as follows:

-

Imine Formation: The aniline and aldehyde first condense to form a Schiff base (imine).

-

Enol Addition: Pyruvic acid then adds to the imine, likely via its enol or enolate form.

-

Cyclization and Dehydration: The resulting adduct undergoes an intramolecular cyclization.

-

Oxidation: The dihydroquinoline intermediate is subsequently oxidized to the aromatic quinoline product. The imine formed in the first step can act as the oxidizing agent, being reduced to a secondary amine in the process.[1]

Modern iterations of the Doebner reaction have focused on improving yields, particularly for anilines bearing electron-withdrawing groups, by employing specific catalysts like BF₃·THF or carrying out the reaction in greener solvents like water.[1][7]

Caption: General workflow for the Doebner reaction.

Detailed Experimental Protocol (Representative)

This protocol is a representative example for the synthesis of a 2-aryl-quinoline-4-carboxylic acid, which can be adapted for trifluoromethyl-containing substrates.[1][7]

Materials:

-

Aniline (1.0 eq)

-

Benzaldehyde (or a suitable trifluoromethyl aldehyde) (1.1 eq)

-

Pyruvic acid (1.2 eq)

-

Solvent (e.g., Ethanol, Acetonitrile, or Water)

-

Acid Catalyst (e.g., Ytterbium perfluorooctanoate [Yb(PFO)₃], BF₃·THF, Sulfamic acid)[1][7]

Procedure:

-

Reaction Setup: To a solution of the aniline in the chosen solvent, add the aldehyde, pyruvic acid, and the acid catalyst at room temperature.

-

Heating: Heat the reaction mixture to reflux for the required time (typically 4-24 hours), monitoring by TLC. Causality Note: The catalyst lowers the activation energy for the key bond-forming steps, while heating ensures the reaction proceeds to completion.

-

Isolation: a. Cool the reaction mixture. If the product precipitates upon cooling, it can be isolated by filtration. b. If the product remains in solution, concentrate the solvent under reduced pressure. c. Neutralize the residue with a basic solution (e.g., saturated NaHCO₃) and wash with an organic solvent like ethyl acetate to remove non-acidic impurities. d. Acidify the aqueous layer with HCl (2M) to precipitate the carboxylic acid product.

-

Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum. Recrystallization may be necessary to achieve high purity.

Alternative Synthetic Routes and Considerations

While the Pfitzinger and Doebner reactions are often preferred, other classical syntheses are worth noting for their potential applicability, especially when specific precursors are available.

The Combes Synthesis

The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[13][17] To obtain the target molecule, one would use an aniline and a trifluoromethylated β-diketone like 1,1,1-trifluoro-2,4-pentanedione. However, a critical consideration in this approach is regioselectivity . The cyclization step can proceed in two different ways, potentially leading to a mixture of the desired 2-CF₃-quinoline and the isomeric 4-CF₃-quinoline. Research has shown that steric effects play a dominant role, and the choice of substituents on the aniline can direct the selectivity toward one isomer over the other.[8] This lack of guaranteed regiocontrol can complicate purification and reduce the overall yield of the desired product.

The Friedländer Synthesis

The Friedländer synthesis is a condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group, such as ethyl trifluoroacetoacetate.[19][20] This method is highly efficient and convergent. However, its primary limitation is the commercial availability and stability of the requisite 2-aminoaryl aldehyde or ketone starting materials.[11] If a suitable precursor is readily accessible, this route can be an excellent option.

Summary and Outlook

The is most reliably achieved via the Pfitzinger reaction , which offers a direct and high-yielding route from readily available starting materials like isatin and 1,1,1-trifluoroacetone. The Doebner reaction provides a flexible three-component alternative, with modern catalytic systems enhancing its efficiency and applicability. While other methods like the Combes and Friedländer syntheses are mechanistically viable, they present challenges related to regioselectivity and starting material availability, respectively.

Future research in this area will likely focus on the development of more sustainable and atom-economical synthetic methods. This includes the exploration of novel catalysts that can operate under milder conditions, the use of greener solvent systems, and the development of one-pot procedures that minimize waste and purification steps, further enhancing the accessibility of this vital chemical intermediate for the advancement of drug discovery programs.

References

-

Synthesis of 2,8-Bis-(trifluoromethyl)-quinoline-4-carboxylic acid . PrepChem.com. [Link]

-

Showalter, H. D. H., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase . Journal of Medicinal Chemistry. [Link]

-

Kim, J., et al. (2020). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction . ACS Omega. [Link]

-

Lahna, A., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES . Journal Marocain de Chimie Hétérocyclique. [Link]

-

Szychta, P., et al. (2024). Quinolin-4-ones: Methods of Synthesis and Application in Medicine . Molecules. [Link]

-

Combes quinoline synthesis . Wikipedia. [Link]

-

Lahna, A., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES . ResearchGate. [Link]

- Combes Quinoline Synthesis. Name Reactions in Organic Synthesis.

-

Synthesis of 2-trifluoromethyl-4-hydroxy-3-quinoline-carboxylic acid . PrepChem.com. [Link]

-

Combes Quinoline Synthesis . Merck Index. [Link]

-

Doebner–Miller reaction . Wikipedia. [Link]

-

Friedländer synthesis . Wikipedia. [Link]

-

Singh, S., et al. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW . IIP Series. [Link]

-

Pfitzinger reaction . Wikipedia. [Link]

-

Sharma, N., et al. (2024). Different catalytic approaches of Friedländer synthesis of quinolines . Future Journal of Pharmaceutical Sciences. [Link]

-

Friedlaender Synthesis . Organic Chemistry Portal. [Link]

-

Manian, R. D. S., et al. (2012). Application of pfitzinger reaction in the synthesis of novel indophenazino fused quinoline-4-carboxylic acid derivatives . Journal of Chemical and Pharmaceutical Research. [Link]

-

GKS Chemistry. (2020). Pfitzinger Reaction . YouTube. [Link]

-

Kumar, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review . RSC Advances. [Link]

-

Doebner-Miller Reaction . SynArchive. [Link]

-

Rostami, A., et al. (2014). One-pot synthesis of quinoline-4-carboxylic acid derivatives in water: Ytterbium perfluorooctanoate catalyzed Doebner reaction . ResearchGate. [Link]

-

Kumar, V., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review . ResearchGate. [Link]

-

Cheng, C.-C., & Sun, L. (2011). The Friedländer Synthesis of Quinolines . ResearchGate. [Link]

Sources

- 1. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. prepchem.com [prepchem.com]

- 6. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 9. Combes Quinoline Synthesis [drugfuture.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. researchgate.net [researchgate.net]

- 12. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 13. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]

- 14. m.youtube.com [m.youtube.com]

- 15. jocpr.com [jocpr.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. iipseries.org [iipseries.org]

- 18. synarchive.com [synarchive.com]

- 19. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 20. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]

Doebner reaction for quinoline-4-carboxylic acid synthesis

An In-Depth Technical Guide to the Doebner Reaction for Quinoline-4-Carboxylic Acid Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents with activities ranging from anticancer to antimalarial.[1][2][3] Among the numerous methods developed to construct this privileged heterocycle, the Doebner reaction stands out as a powerful and direct three-component strategy for synthesizing quinoline-4-carboxylic acids, also known as cinchoninic acids.[4][5] This guide provides a comprehensive exploration of the Doebner reaction, from its core mechanism to modern, field-proven protocols, offering insights into optimization, troubleshooting, and application in contemporary drug discovery.

The Core Transformation: An Overview

First reported by Oscar Doebner in 1887, the classical reaction involves the condensation of an aromatic amine (an aniline), an aldehyde, and pyruvic acid in a one-pot synthesis.[5][6] This multicomponent approach offers significant advantages in terms of efficiency and atom economy, allowing for the direct assembly of functionalized quinoline cores from readily available starting materials.[7] It serves as a valuable alternative to other classical methods like the Pfitzinger or Combes reactions, each with its own distinct substrate scope and reaction conditions.[4][5]

Unraveling the Reaction Mechanism

While the exact mechanism has been a subject of discussion, extensive studies support a pathway initiated by the formation of key intermediates. Two primary mechanistic proposals exist, though they converge to a common intermediate.[4]

The most widely accepted pathway begins with the acid-catalyzed condensation of the aniline and the aldehyde to form an N-arylimine, commonly known as a Schiff base. Concurrently, pyruvic acid tautomerizes to its enol form. This is followed by a Michael-type addition of the pyruvic acid enol to the Schiff base. The resulting adduct then undergoes an intramolecular electrophilic cyclization onto the electron-rich aromatic ring of the aniline. The final quinoline-4-carboxylic acid is formed after a dehydration and oxidation sequence.[1][4][6]

An alternative proposal suggests an initial aldol condensation between the aldehyde and the enol of pyruvic acid. The resulting β,γ-unsaturated α-ketocarboxylic acid then undergoes a Michael addition with the aniline, leading to the same key intermediate, which then proceeds through cyclization and aromatization as described above.[4]

Caption: Proposed Mechanism of the Doebner Reaction.

A Modern Advancement: The Doebner Hydrogen-Transfer Reaction

A significant challenge in the classical Doebner reaction is its often low yield when using anilines bearing electron-withdrawing groups (EWGs).[8][9] These substrates are deactivated towards the crucial electrophilic cyclization step. To overcome this limitation, a modified approach known as the Doebner hydrogen-transfer reaction has been developed.[9]

This elegant modification leverages the reaction's own components to facilitate the final aromatization. In this process, the dihydroquinoline intermediate formed after cyclization is oxidized to the quinoline product. The oxidizing agent is another molecule of the Schiff base (imine), which is concurrently reduced.[9] This internal hydrogen-transfer circumvents the need for an external oxidant and has proven highly effective for a broad range of substrates, including previously challenging electron-deficient anilines.[1][9]

Optimizing for Success: Key Experimental Parameters

The efficiency of the Doebner reaction is highly dependent on the careful selection of catalysts, solvents, and reaction conditions.

Catalysis

The reaction is almost invariably acid-catalyzed. The choice of catalyst can profoundly impact yield and reaction time.[6]

-

Brønsted Acids: Traditional choices include p-toluenesulfonic acid (p-TSA), hydrochloric acid (HCl), and sulfuric acid.[6][8]

-

Lewis Acids: Lewis acids have been shown to be particularly effective, especially in the hydrogen-transfer modification. Boron trifluoride etherate (BF₃·OEt₂) or its tetrahydrofuran complex (BF₃·THF) are excellent choices for promoting the reaction, even with deactivated anilines.[8][9][10]

-

Heterogeneous Catalysts: Recent research has explored green and reusable catalysts, such as silica sulfuric acid, to simplify purification and reduce environmental impact.[11]

Solvent Systems

While ethanol is a common solvent, optimization studies have revealed that others can provide superior results. Acetonitrile (MeCN) has emerged as an excellent solvent, particularly for the BF₃-catalyzed hydrogen-transfer variant, leading to cleaner reactions and higher yields.[8][9][10] For greener approaches, dual solvent systems like water and ethylene glycol have also been successfully employed.[7]

Temperature and Concentration

Heating is typically required to drive the reaction to completion. Temperatures around 65°C are commonly used in optimized protocols.[1][8] The concentration of reactants and the rate of addition of pyruvic acid can also be critical. For challenging substrates, a slow, dropwise addition of pyruvic acid to a pre-stirred mixture of the aniline, aldehyde, and catalyst can prevent side reactions and improve the yield of the desired product.[8][9]

Data-Driven Insights: Optimization and Substrate Scope

The following tables summarize typical results from optimization studies and demonstrate the reaction's versatility.

Table 1: Optimization of the Doebner Hydrogen-Transfer Reaction Synthesis of 2-phenyl-6-(trifluoromethoxy)quinoline-4-carboxylic acid from an electron-deficient aniline.[9]

| Entry | Catalyst (equiv.) | Solvent | Temperature (°C) | Yield (%) |

| 1 | p-TsOH (1.0) | Ethanol | Reflux | <5 |

| 2 | Sc(OTf)₃ (0.1) | MeCN | 80 | 35 |

| 3 | BF₃·THF (0.5) | Toluene | 80 | 28 |

| 4 | BF₃·THF (0.5) | Ethanol | 80 | 18 |

| 5 | BF₃·THF (0.5) | MeCN | 65 | 85 |

| 6 | BF₃·Et₂O (0.5) | MeCN | 65 | 84 |

Table 2: Substrate Scope under Optimized Hydrogen-Transfer Conditions Reaction of various anilines and benzaldehyde with pyruvic acid using BF₃·THF in MeCN.[9]

| Aniline Substituent | Product | Yield (%) |

| 4-CF₃ | 2-phenyl-6-(trifluoromethyl)quinoline-4-carboxylic acid | 78 |

| 4-Cl | 6-chloro-2-phenylquinoline-4-carboxylic acid | 88 |

| 4-F | 6-fluoro-2-phenylquinoline-4-carboxylic acid | 89 |

| H | 2-phenylquinoline-4-carboxylic acid | 91 |

| 4-MeO | 6-methoxy-2-phenylquinoline-4-carboxylic acid | 85 |

| 4-NH(MOM) | 6-(methoxymethoxyamino)-2-phenylquinoline-4-carboxylic acid | 83 |

Field-Proven Methodology: Experimental Protocol

The following is a detailed, step-by-step protocol for the synthesis of substituted quinoline-4-carboxylic acids via the optimized Doebner hydrogen-transfer reaction.[1][8][9]

Caption: General Experimental Workflow for the Doebner Reaction.

Step-by-Step Procedure:

-

Reaction Setup: To a solution of the aniline (1.0 equiv) and the aldehyde (1.1-2.0 equiv) in acetonitrile (MeCN), add the Lewis acid catalyst (e.g., BF₃·THF, 0.3-0.5 equiv) at room temperature.

-

Initial Stirring: Stir the reaction mixture at 65 °C for 10-60 minutes to allow for the initial formation of the Schiff base.

-

Pyruvic Acid Addition: In a separate flask, prepare a solution of pyruvic acid (0.5-1.0 equiv) in MeCN. Add this solution dropwise to the main reaction mixture over a period of 1-3 hours while maintaining the temperature at 65 °C.

-

Reaction Monitoring: Continue to heat the reaction mixture at 65 °C for an additional 20-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Add ethyl acetate (EtOAc) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench the reaction.[1]

-

Extraction: Separate the layers and extract the aqueous layer with EtOAc. Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure.

-

Purification: The resulting crude product can be purified by either recrystallization from a suitable solvent system or by column chromatography on silica gel.

Applications in Drug Discovery and Beyond

The quinoline-4-carboxylic acid motif is a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure and hydrogen bonding capabilities make it an ideal platform for designing enzyme inhibitors and receptor antagonists.

A prominent example is the synthesis of STAT3 (Signal Transducer and Activator of Transcription 3) inhibitors.[1] Constitutive activation of the STAT3 signaling pathway is a hallmark of many human cancers.[1] Quinoline-4-carboxylic acid derivatives, readily synthesized via the Doebner reaction, have been developed as potent STAT3 inhibitors that disrupt protein dimerization and downstream signaling, showcasing significant antitumor activity.[1][9] The large-scale applicability of the Doebner hydrogen-transfer reaction has been demonstrated in the synthesis of over 370 grams of a key intermediate for such inhibitors.[9]

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Yield | Substrate Reactivity: Anilines with strong EWGs are poor nucleophiles. | Use the hydrogen-transfer modification with a Lewis acid catalyst like BF₃·THF.[8][9] |

| Suboptimal Conditions: Incorrect temperature, catalyst, or solvent. | Screen solvents (MeCN is often superior to ethanol). Ensure a temperature of at least 65 °C.[8][10] | |

| Side Reactions: Polymerization or alternative cyclization pathways. | Try slow, dropwise addition of pyruvic acid. Ensure stoichiometry is correct.[8][9] | |

| Reaction Fails to Start | Inactive Catalyst: Catalyst may be old or degraded. | Use a fresh bottle of catalyst, particularly for moisture-sensitive Lewis acids. |

| Complex Product Mixture | Decomposition: Reaction temperature may be too high for sensitive substrates. | Lower the reaction temperature and extend the reaction time. Monitor carefully for byproduct formation. |

| Side Reactions: The Doebner reaction can fail with certain substrates, like 2-chloro-5-aminopyridine, which may lead to pyrrolidine derivatives instead of quinolines.[4] | Substrate modification or an alternative synthetic route (e.g., Pfitzinger) may be necessary.[4] |

Conclusion

The Doebner reaction remains a highly relevant and powerful tool for the synthesis of quinoline-4-carboxylic acids. Its operational simplicity as a one-pot, three-component reaction makes it an attractive method for both academic research and industrial-scale production. The development of the hydrogen-transfer modification has significantly broadened its scope, enabling the efficient synthesis of derivatives from electron-poor anilines that were previously inaccessible. For scientists engaged in drug discovery and development, a thorough understanding of this reaction and its modern optimizations provides a direct and versatile route to a class of compounds with immense therapeutic potential.

References

-

Doebner reaction - Wikipedia. [Link]

-

Advance organic chemistry 1 ; Doebner Miller reaction | PPTX - Slideshare. [Link]

-

Doebner Reaction. [Link]

-

Doebner Quinoline Synthesis Mechanism | Organic Chemistry - YouTube. [Link]

-

(A) Mechanism of the Doebner reaction. (B) Synthesis of the model... - ResearchGate. [Link]

-

RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES - Revues Scientifiques Marocaines. [Link]

-

Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters | The Journal of Organic Chemistry - ACS Publications. [Link]

-

A green multicomponent approach for the synthesis of 4-quinoline carboxylic acid via modified Doebner hydrogen transfer reaction - Taylor & Francis Online. [Link]

-

Doebner quinoline synthesis | Request PDF - ResearchGate. [Link]

-

Green synthesis of quinoline-4-carboxylic acid derivatives using silica sulfuric acid as an efficient catalyst - Semantic Scholar. [Link]

-

Recent Advances in Metal-Free Quinoline Synthesis - PMC - NIH. [Link]

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. [Link]

-

Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism | ACS Omega. [Link]

-

Doebner-Miller Reaction - SynArchive. [Link]

-

Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC - PubMed Central. [Link]

-

Knoevenagel Condensation Doebner Modification - Organic Chemistry Portal. [Link]

-

(PDF) RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES - ResearchGate. [Link]

-

Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed. [Link]

-

Doebner–Miller reaction - Wikipedia. [Link]

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. [Link]

-

Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction | The Journal of Organic Chemistry - ACS Publications. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Doebner reaction - Wikipedia [en.wikipedia.org]

- 5. Doebner Reaction [drugfuture.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. tandfonline.com [tandfonline.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. [PDF] Green synthesis of quinoline-4-carboxylic acid derivatives using silica sulfuric acid as an efficient catalyst | Semantic Scholar [semanticscholar.org]

Introduction: The Enduring Relevance of the Pfitzinger Reaction

An In-Depth Technical Guide to the Pfitzinger Reaction for Quinoline Synthesis

For Researchers, Scientists, and Drug Development Professionals

First discovered by Wilhelm Pfitzinger in 1886, the Pfitzinger reaction (also known as the Pfitzinger-Borsche reaction) is a robust and versatile chemical transformation for the synthesis of substituted quinoline-4-carboxylic acids.[1][2][3] The reaction fundamentally involves the condensation of isatin or its derivatives with a carbonyl compound that possesses an α-methylene group, conducted in the presence of a strong base.[1][4] The resulting quinoline-4-carboxylic acid core is a highly significant structural motif, or "privileged scaffold," in medicinal chemistry.[1][5] This framework is present in a vast array of biologically active compounds that exhibit antitumor, antibacterial, antiviral, and anti-inflammatory properties, making the Pfitzinger reaction a cornerstone technique in modern drug discovery and development programs.[5][6][7]

This guide provides a comprehensive technical overview of the Pfitzinger reaction, delving into its underlying mechanism, field-proven experimental protocols, key variations, and applications, designed to equip researchers with the knowledge to effectively leverage this powerful synthetic tool.